molecular formula C11H14N2O4 B1606673 Diethyl 3,3-dicyanopentanedioate CAS No. 77415-69-1

Diethyl 3,3-dicyanopentanedioate

Cat. No. B1606673
CAS RN: 77415-69-1
M. Wt: 238.24 g/mol
InChI Key: ATCRXJYHZSNQFI-UHFFFAOYSA-N
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Description

Diethyl 3,3-dicyanopentanedioate, also known as Diethyl malonate, is a colorless, odorless liquid that is commonly used in organic synthesis. It is a versatile compound that can be used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In

Scientific Research Applications

Synthesis and Organic Chemistry

Diethyl 3,3-dicyanopentanedioate serves as an important intermediate in various synthetic processes. Zang Yang-ling (2008) discusses the synthesis of diethyl 3-oxopentanedioate, a related compound, which is an essential intermediate for drug synthesis. This process involves the reduction of the ester product by KBH4 to afford diethyl 3-hydroxypentanedioate (Zang, 2008).

Another study by R. Ozegowski, A. Kunath, and H. Schick (1993) explores the enzyme-catalyzed asymmetric alcoholysis of 3-substituted pentanedioic anhydrides. This process is vital in producing stereochemically controlled substances, which is a crucial aspect of organic synthesis (Ozegowski, Kunath, & Schick, 1993).

Photolysis Studies

The 193 nm photolysis of diethyl ketone and acetone, involving diethyl 3,3-dicyanopentanedioate, has been studied by G. Hall, H. Metzler, J. Muckerman, J. Preses, and R. E. Weston (1995). These studies provide insights into the behavior of this compound under specific light conditions, which is essential for understanding its chemical properties (Hall et al., 1995).

Medicinal Research

In medicinal research, while avoiding specifics on drug use, dosage, and side effects, it's notable that these compounds form the basis for the development of various pharmaceuticals. The research into the synthesis and reaction mechanisms of diethyl 3,3-dicyanopentanedioate and its derivatives contributes significantly to the creation of new drugs and treatment methods.

Chemical Communication in Insects

An intriguing application in entomology is the study of chemical communication in insects. C. Castracani et al. (2008) researched the slave-making ant Polyergus rufescens, identifying compounds including 3-ethyl-4-methylpentanol, which, while not diethyl 3,3-dicyanopentanedioate itself, is closely related in its chemical family. Such research demonstrates the broader applications of these compounds in understanding natural phenomena (Castracani et al., 2008).

Mechanism of Action

Target of Action

The primary targets of Diethyl 3,3-dicyanopentanedioate are currently unknown. This compound is a chemical intermediate used in various chemical reactions

Mode of Action

As a chemical intermediate, it may interact with other compounds to form new substances . More studies are required to elucidate its interaction with its targets and any resulting changes.

Biochemical Pathways

Given its role as a chemical intermediate, it may be involved in various biochemical reactions depending on the context

Pharmacokinetics

Its impact on bioavailability is also unknown . More research is needed to outline these properties.

properties

IUPAC Name

diethyl 3,3-dicyanopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-16-9(14)5-11(7-12,8-13)6-10(15)17-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCRXJYHZSNQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80319965
Record name diethyl 3,3-dicyanopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77415-69-1
Record name 77415-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 3,3-dicyanopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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